Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate
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Overview
Description
This compound contains several functional groups including an azide group (-N3), a carboxylate ester group (-COOEt), a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxy group (-OH). The presence of these functional groups suggests that this compound could be used in organic synthesis, possibly as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the azide group, the Boc-protected amino group, and the ethyl ester group in separate steps. The exact order and conditions would depend on the specific reactions used .Molecular Structure Analysis
The molecule has four stereocenters, which means it can exist in 16 different stereoisomers. The notation (1R*,2R*,3S*,4S*) indicates the configuration of these stereocenters .Chemical Reactions Analysis
The azide group is known to participate in a variety of reactions, including the Staudinger reaction and Click Chemistry. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine. The ester group can be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (1R,2R,3S,4S)-4-azido-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(16-17-14)10(18)9(7)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGDQJMLWENBU-UTINFBMNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate |
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